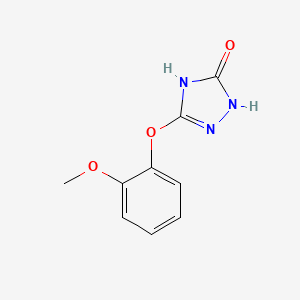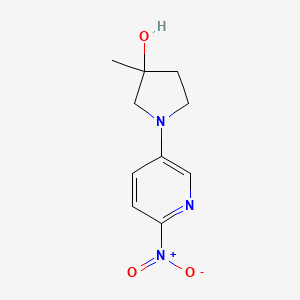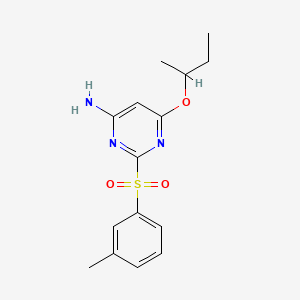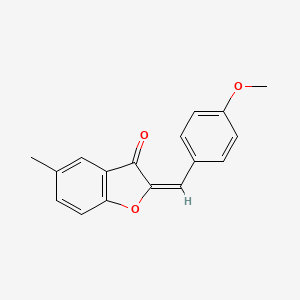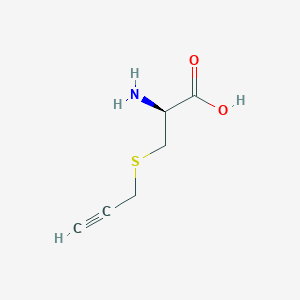
(S)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Prop-2-yn-1-yl)-D-cysteine: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Prop-2-yn-1-yl)-D-cysteine typically involves the alkylation of D-cysteine with propargyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
D-cysteine+propargyl bromide→S-(Prop-2-yn-1-yl)-D-cysteine+HBr
Industrial Production Methods: While specific industrial production methods for S-(Prop-2-yn-1-yl)-D-cysteine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: S-(Prop-2-yn-1-yl)-D-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Alkyl halides or acyl halides can be used as electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(Prop-2-yn-1-yl)-D-cysteine is used as a building block in organic synthesis
Biology: In biological research, S-(Prop-2-yn-1-yl)-D-cysteine can be used to study the effects of propargyl groups on protein function and enzyme activity. It can also serve as a probe to investigate the role of cysteine residues in proteins.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. The propargyl group can interact with active sites of enzymes, leading to the development of novel therapeutic agents.
Industry: In the industrial sector, S-(Prop-2-yn-1-yl)-D-cysteine can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of S-(Prop-2-yn-1-yl)-D-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The propargyl group can form covalent bonds with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. This can lead to the inhibition of enzyme activity by blocking the catalytic function. The molecular targets and pathways involved depend on the specific enzyme or protein being studied.
Comparación Con Compuestos Similares
S-(Prop-2-yn-1-yl)-L-cysteine: The L-enantiomer of the compound, which may have different biological activities due to its stereochemistry.
S-(Prop-2-yn-1-yl)-cysteine: The racemic mixture of both D- and L-enantiomers.
S-(Prop-2-yn-1-yl)-homocysteine: A homologous compound with an additional methylene group in the side chain.
Uniqueness: S-(Prop-2-yn-1-yl)-D-cysteine is unique due to its specific stereochemistry and the presence of the propargyl group. This combination of features allows for specific interactions with biological molecules and unique reactivity in chemical synthesis, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
906365-65-9 |
|---|---|
Fórmula molecular |
C6H9NO2S |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-prop-2-ynylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 |
Clave InChI |
JAKVEOCMEMGHGB-RXMQYKEDSA-N |
SMILES isomérico |
C#CCSC[C@H](C(=O)O)N |
SMILES canónico |
C#CCSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



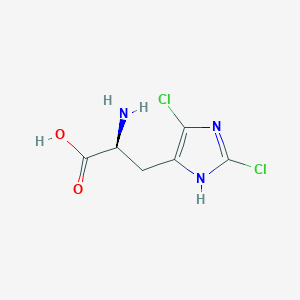
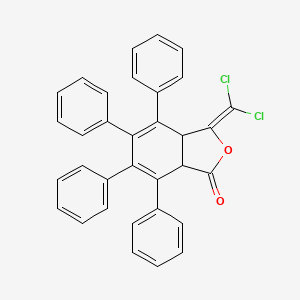
![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
![N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920435.png)


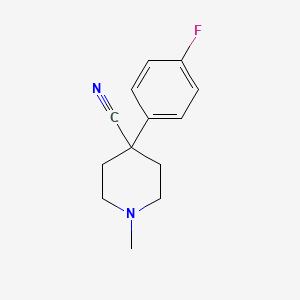

![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
